molecular formula C12H7NO2 B12658828 5H-(1)Benzopyrano(4,3-b)pyridin-5-one CAS No. 85175-31-1

5H-(1)Benzopyrano(4,3-b)pyridin-5-one

Cat. No.: B12658828
CAS No.: 85175-31-1
M. Wt: 197.19 g/mol
InChI Key: GNWLMVUQBPYECO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-(1)Benzopyrano(4,3-b)pyridin-5-one typically involves the cyclization of corresponding 2-phenoxynicotinic acids in polyphosphoric acid

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5H-(1)Benzopyrano(4,3-b)pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce groups like halogens or alkyl chains.

Scientific Research Applications

5H-(1)Benzopyrano(4,3-b)pyridin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H-(1)Benzopyrano(4,3-b)pyridin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrolo[2,3-b]pyridin-5-ol
  • 2-(4-Pyridinyl)thieno[2,3-b]pyridin-3-ol
  • 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol

Uniqueness

5H-(1)Benzopyrano(4,3-b)pyridin-5-one is unique due to its specific structure, which allows for a wide range of chemical modifications and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications.

Properties

CAS No.

85175-31-1

Molecular Formula

C12H7NO2

Molecular Weight

197.19 g/mol

IUPAC Name

chromeno[4,3-b]pyridin-5-one

InChI

InChI=1S/C12H7NO2/c14-12-9-5-3-7-13-11(9)8-4-1-2-6-10(8)15-12/h1-7H

InChI Key

GNWLMVUQBPYECO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=O)O2

Origin of Product

United States

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